Cas no 134150-70-2 (N-Benzyl-2-formyl Desipramine)

N-Benzyl-2-formyl Desipramine 化学的及び物理的性質
名前と識別子
-
- N-Benzyl-2-formyl Desipramine
- 2-PIPERIDINEACETIC ACID, .ALPHA.-PHENYL-, ETHYL ESTER, HYDROCHLORIDE, (.ALPHA.R,2R)- (9CI)
- 134150-70-2
- 11-[3-[benzyl(methyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde
-
- インチ: InChI=1S/C26H28N2O/c1-27(19-21-8-3-2-4-9-21)16-7-17-28-25-11-6-5-10-23(25)13-14-24-18-22(20-29)12-15-26(24)28/h2-6,8-12,15,18,20H,7,13-14,16-17,19H2,1H3
- InChIKey: YCQURJISLLKBMY-UHFFFAOYSA-N
- ほほえんだ: CN(CCCN1c2ccccc2CCc3c1ccc(c3)C=O)Cc4ccccc4
計算された属性
- せいみつぶんしりょう: 384.220163521g/mol
- どういたいしつりょう: 384.220163521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 503
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.6Ų
- 疎水性パラメータ計算基準値(XlogP): 5.8
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 549.3±50.0 °C at 760 mmHg
- フラッシュポイント: 229.0±22.5 °C
- じょうきあつ: 0.0±1.5 mmHg at 25°C
N-Benzyl-2-formyl Desipramine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Benzyl-2-formyl Desipramine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-503496-50 mg |
N-Benzyl-2-formyl Desipramine, |
134150-70-2 | 50mg |
¥2,858.00 | 2023-07-10 | ||
TRC | B285630-500mg |
N-Benzyl-2-formyl Desipramine |
134150-70-2 | 500mg |
$ 1642.00 | 2023-04-18 | ||
TRC | B285630-50mg |
N-Benzyl-2-formyl Desipramine |
134150-70-2 | 50mg |
$ 207.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503496-50mg |
N-Benzyl-2-formyl Desipramine, |
134150-70-2 | 50mg |
¥2858.00 | 2023-09-05 |
N-Benzyl-2-formyl Desipramine 関連文献
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
N-Benzyl-2-formyl Desipramineに関する追加情報
N-Benzyl-2-formyl Desipramine (CAS No. 134150-70-2): An Overview of a Promising Compound in Pharmaceutical Research
N-Benzyl-2-formyl Desipramine (CAS No. 134150-70-2) is a synthetic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound is a derivative of desipramine, a well-known tricyclic antidepressant, and the addition of the N-benzyl and 2-formyl groups significantly alters its pharmacological properties.
The chemical structure of N-Benzyl-2-formyl Desipramine is characterized by a tricyclic core with an additional benzyl group attached to the nitrogen atom and a formyl group at the 2-position. This structural modification not only enhances the compound's solubility and bioavailability but also modulates its binding affinity to various receptors, making it a promising candidate for the development of novel therapeutic agents.
Recent studies have focused on the potential of N-Benzyl-2-formyl Desipramine in treating neurological disorders, particularly depression and anxiety. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits enhanced serotonin reuptake inhibition compared to its parent molecule, desipramine. This finding suggests that N-Benzyl-2-formyl Desipramine could be more effective in managing symptoms associated with mood disorders while potentially reducing side effects commonly associated with traditional tricyclic antidepressants.
In addition to its antidepressant properties, N-Benzyl-2-formyl Desipramine has shown promise in preclinical studies for its neuroprotective effects. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can reduce oxidative stress and inflammation in neuronal cells, which are key factors in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings open up new avenues for exploring the therapeutic potential of N-Benzyl-2-formyl Desipramine in treating these debilitating conditions.
The pharmacokinetic profile of N-Benzyl-2-formyl Desipramine has also been extensively studied. A study published in the European Journal of Pharmaceutical Sciences reported that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. These properties make it suitable for once-daily dosing regimens, enhancing patient compliance and convenience.
Safety and toxicity assessments are crucial steps in drug development, and several studies have evaluated the safety profile of N-Benzyl-2-formyl Desipramine. Preclinical toxicology studies conducted by a team at Harvard Medical School showed that this compound has a wide therapeutic window and low toxicity at clinically relevant doses. These findings support its potential for further clinical evaluation.
Clinical trials are currently underway to assess the efficacy and safety of N-Benzyl-2-formyl Desipramine in human subjects. Early-phase trials have shown promising results, with participants reporting significant improvements in mood and cognitive function without severe adverse effects. These preliminary findings have generated considerable interest among researchers and pharmaceutical companies alike.
The future prospects for N-Benzyl-2-formyl Desipramine are bright. Ongoing research aims to further elucidate its mechanism of action and optimize its formulation for various delivery methods. Additionally, efforts are being made to explore combination therapies involving this compound with other drugs to enhance therapeutic outcomes.
In conclusion, N-Benzyl-2-formyl Desipramine (CAS No. 134150-70-2) represents a promising advancement in pharmaceutical research. Its unique chemical structure, enhanced pharmacological properties, and favorable safety profile make it a compelling candidate for the development of new treatments for mood disorders and neurodegenerative diseases. As research continues to unfold, it is likely that this compound will play an increasingly important role in improving patient outcomes and advancing medical science.
134150-70-2 (N-Benzyl-2-formyl Desipramine) 関連製品
- 1261468-92-1(4-(4-Fluoro-2-iodobenzoyl)pyridine)
- 1521993-17-8(3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid)
- 2229611-75-8(4-(1-amino-4,4-difluorocyclohexyl)-2,6-dimethylphenol)
- 2044713-39-3(1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride)
- 1361904-32-6(5-(Difluoromethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile)
- 1803688-50-7(4-Amino-2-(difluoromethyl)-3-methylpyridine-5-methanol)
- 862487-40-9(3-({5-tert-butyl-2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}sulfanyl)butan-2-one)
- 1187929-19-6(2-Hydrazinylbenzenesulfonamide hydrochloride)
- 946360-06-1(methyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-benzothiazole-6-carboxylate)
- 188861-57-6(6-(Bromomethyl)isoquinoline hydrobromide)



